Nistatina A3

Descripción general

Descripción

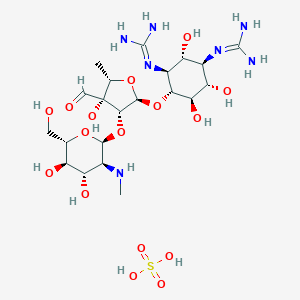

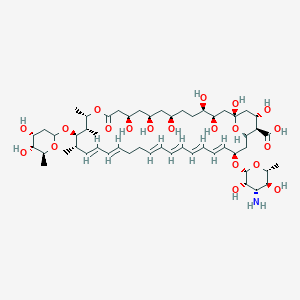

Nystatin A3 is a polyene macrolide antibiotic produced by the bacterium Streptomyces noursei. It is closely related to other nystatin analogues and is known for its potent antifungal properties. Nystatin A3 is particularly effective against Candida species and other fungi, making it a valuable compound in the treatment of fungal infections .

Aplicaciones Científicas De Investigación

Nystatin A3 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying polyene macrolide antibiotics and their chemical modifications.

Biology: Investigated for its interactions with fungal cell membranes and its role in disrupting fungal cell integrity.

Medicine: Employed in the treatment of fungal infections, particularly those caused by Candida species. It is also studied for its potential use in treating other fungal pathogens.

Industry: Utilized in the development of antifungal formulations and as a preservative in various products.

Mecanismo De Acción

Target of Action

Nystatin A3, like other polyene antifungal drugs, primarily targets ergosterol , a sterol present in the cell membranes of fungi, most notably Candida species . Ergosterol plays a crucial role in maintaining the integrity and fluidity of fungal cell membranes. The interaction between Nystatin A3 and ergosterol is key to its antifungal activity .

Mode of Action

Nystatin A3 exerts its antifungal effects by disrupting the fungal cell membrane. It acts as a channel-forming ionophore , creating pores in the fungal plasma membrane . The formation of these pores changes the membrane’s permeability, allowing for leakage of intracellular contents, which ultimately leads to cell death . This interaction is driven by the presence of highly ordered membrane domains capable of stabilizing the Nystatin oligomers .

Biochemical Pathways

The primary antifungal mechanism of Nystatin involves the formation of transmembrane channels that cause the leakage of cellular K+ and Mg2+, eventually leading to the death of the fungal cells . The interactions between Nystatin molecules and ergosterol seem to occur through the conjugated double bonds of the Nystatin molecules .

Pharmacokinetics

This limits its efficacy to the treatment/prevention of cutaneous, mucocutaneous, and gastrointestinal fungal infections . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties significantly impact its bioavailability and therapeutic effectiveness.

Result of Action

The result of Nystatin A3’s action at the molecular and cellular level is the disruption of the fungal cell membrane, leading to cell death . This is achieved through the formation of pores in the membrane, which cause leakage of intracellular contents . In addition, Nystatin-induced pore formation is accompanied by strong Nystatin-induced membrane reorganization that depends on membrane lipid composition .

Action Environment

The action of Nystatin A3 is influenced by the biophysical properties and lipid composition of the membrane . For instance, in membranes enriched in a gel-phase forming phospholipid, Nystatin incorporates within the phospholipid-enriched gel domains, where it forms pores able to expand the gel domains . In contrast, in membranes enriched in gel domain forming sphingolipids, Nystatin-induced pore formation occurs through the destabilization of the gel phase .

Análisis Bioquímico

Biochemical Properties

Nystatin A3 interacts with various biomolecules, primarily membrane sterols, to exert its antifungal effects . It forms aqueous pores in the fungal cell membrane, leading to leakage of intracellular contents and disruption of electrochemical gradients . This interaction is driven by the presence of highly ordered membrane domains capable of stabilizing the Nystatin A3 oligomers .

Cellular Effects

Nystatin A3 has significant effects on various types of cells and cellular processes. It influences cell function by disrupting the integrity of the cell membrane, leading to leakage of intracellular contents . This disruption can affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Nystatin A3 is complex and involves several steps at the molecular level. It forms and stabilizes aqueous pores in the fungal cell membrane, which are associated with its cytotoxicity . This pore formation is accompanied by strong Nystatin A3-induced membrane reorganization that depends on membrane lipid composition .

Temporal Effects in Laboratory Settings

The effects of Nystatin A3 over time in laboratory settings have been observed in studies. For instance, a study showed that Nystatin A3 exhibited higher therapeutic efficacy over time in white mice with generalized candidiasis .

Metabolic Pathways

Nystatin A3 is involved in several metabolic pathways. It interacts with enzymes and cofactors, particularly those involved in the synthesis and regulation of membrane sterols

Transport and Distribution

The transport and distribution of Nystatin A3 within cells and tissues are largely dependent on its interaction with membrane sterols . It is believed to incorporate within phospholipid-enriched gel domains, where it forms pores .

Subcellular Localization

The subcellular localization of Nystatin A3 is primarily at the cell membrane, where it interacts with membrane sterols to form pores This localization is crucial for its antifungal activity

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Nystatin A3 is typically produced through fermentation processes involving Streptomyces noursei. The bacterium is cultured under specific conditions that promote the production of nystatin compounds. The fermentation broth is then subjected to extraction and purification processes to isolate Nystatin A3 .

Industrial Production Methods

Industrial production of Nystatin A3 involves large-scale fermentation using optimized strains of Streptomyces noursei. The fermentation process is carefully controlled to maximize yield and purity. After fermentation, the compound is extracted using organic solvents and purified through various chromatographic techniques .

Análisis De Reacciones Químicas

Types of Reactions

Nystatin A3 undergoes several types of chemical reactions, including:

Oxidation: Nystatin A3 can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can modify the polyene structure of Nystatin A3, potentially altering its antifungal activity.

Substitution: Substitution reactions involving the hydroxyl groups of Nystatin A3 can lead to the formation of glycosylated derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Glycosylation reactions often involve glycosyl donors and catalysts under mild conditions.

Major Products Formed

The major products formed from these reactions include various glycosylated and oxidized derivatives of Nystatin A3, which may exhibit different biological activities .

Comparación Con Compuestos Similares

Similar Compounds

Nystatin A1: Another polyene macrolide antibiotic with similar antifungal properties but differing in its sugar moiety.

Amphotericin B: A related polyene macrolide with a broader spectrum of activity but higher toxicity.

Polyfungin B: A compound with better efficacy against certain fungi compared to Nystatin A3.

Uniqueness

Nystatin A3 is unique due to its specific glycosylation pattern, which influences its solubility and biological activity. Its reduced toxicity compared to other polyene macrolides makes it a valuable alternative in antifungal therapy .

Propiedades

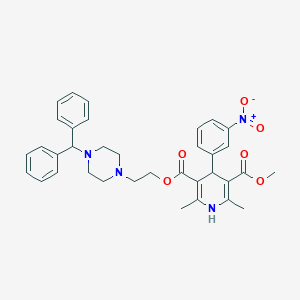

IUPAC Name |

33-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-17-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,4,7,9,11,37-heptahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H85NO20/c1-29-18-16-14-12-10-8-6-7-9-11-13-15-17-19-37(72-52-49(65)46(54)48(64)33(5)71-52)25-42-45(51(66)67)41(61)28-53(68,74-42)27-40(60)38(58)21-20-34(55)22-35(56)23-36(57)24-43(62)69-31(3)30(2)50(29)73-44-26-39(59)47(63)32(4)70-44/h6-7,9,11-19,29-42,44-50,52,55-61,63-65,68H,8,10,20-28,54H2,1-5H3,(H,66,67) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKYMLQOHQLVORI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=CCCC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(C(CCC(CC(CC(CC(=O)OC(C(C1OC3CC(C(C(O3)C)O)O)C)C)O)O)O)O)O)O)O)C(=O)O)OC4C(C(C(C(O4)C)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H85NO20 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80212205 | |

| Record name | Nystatin A3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80212205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1056.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62997-67-5 | |

| Record name | Nystatin A3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80212205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: Can the glycosylation pattern of Nystatin A3 be modified to generate novel antifungal agents?

A: Yes, research suggests that modifying the glycosylation of polyene macrolides like nystatin A3 holds promise for developing new antifungal drugs []. Increasing the extent of glycosylation through enzymatic or chemical methods could potentially reduce toxicity while maintaining or improving antifungal activity. This approach is particularly relevant for addressing the side effects associated with existing polyene antifungals.

Q2: What are the implications of identifying novel sugar components in polyene macrolides like Nystatin A3?

A: Discovering a novel sugar component like 2,6-dideoxy-L-ribohexopyranose in Nystatin A3 [] broadens our understanding of polyene macrolide biosynthesis and structural diversity. This finding suggests the existence of specialized glycosyltransferases in the producing organism, opening avenues for bioengineering efforts to generate new polyene analogues with tailored sugar moieties for improved pharmacological properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.